

Spectroscopic Profile of 2-Hydroxy-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, **2-hydroxy-5-nitropyridine**. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document includes a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-hydroxy-5-nitropyridine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Note: Specific experimental ^1H NMR data for **2-hydroxy-5-nitropyridine** was not found in the provided search results. The table is presented as a template for expected data.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific experimental ^{13}C NMR data for **2-hydroxy-5-nitropyridine** was not found in the provided search results. The table is presented as a template for expected data.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
~3400-3000	O-H and N-H stretching
~3100-3000	Aromatic C-H stretching
~1650	C=O stretching (from pyridone tautomer)
~1600, ~1470	Aromatic C=C and C=N stretching
~1520, ~1350	Asymmetric and symmetric NO_2 stretching
~1250	C-O stretching
~830	C-N stretching

Note: The IR data is based on typical values for similar compounds and the spectrum available in the NIST WebBook.^[1] The broad peak in the high-frequency region is characteristic of the hydrogen-bonded O-H and N-H groups, indicative of the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
140	Molecular ion [M] ⁺
110	[M - NO] ⁺
94	[M - NO ₂] ⁺
82	[M - NO - CO] ⁺
66	[M - NO ₂ - CO] ⁺

Note: The mass spectrometry data is derived from the electron ionization (EI) spectrum available in the NIST WebBook.^{[1][2][3]} The fragmentation pattern is consistent with the loss of the nitro group and subsequent fragmentation of the pyridine ring.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2-hydroxy-5-nitropyridine**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-hydroxy-5-nitropyridine** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may influence the chemical shifts, particularly of the labile OH/NH proton.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans compared to ^1H NMR.
- Process the spectrum similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **2-hydroxy-5-nitropyridine**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2-hydroxy-5-nitropyridine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-hydroxy-5-nitropyridine**.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

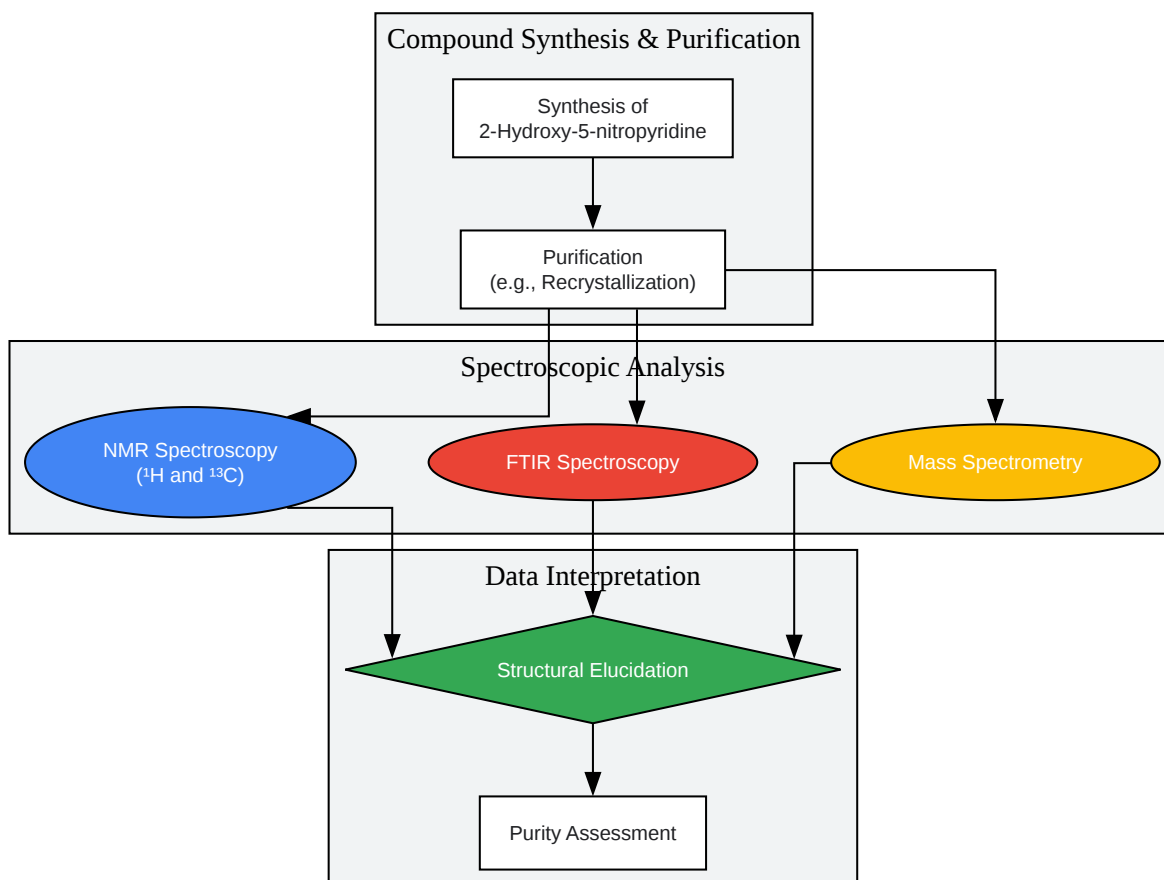
Data Acquisition (GC-MS with EI):

- Gas Chromatography:
 - Injector Temperature: $\sim 250\text{ }^{\circ}\text{C}$.
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., $100\text{ }^{\circ}\text{C}$), hold for a few minutes, then ramp to a higher temperature (e.g., $280\text{ }^{\circ}\text{C}$) to ensure elution of the compound.
 - Carrier Gas: Helium.
- Mass Spectrometry:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 40-200).
- The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-hydroxy-5-nitropyridine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-hydroxy-5-nitropyridine**.

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References

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